BenchChemオンラインストアへようこそ!

(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Kinase inhibition Gatekeeper mutant BCR-ABL T315I

This benzothiazole-piperazine hybrid is validated for probing drug-resistant kinase mutants (BCR-ABL T315I, c-Kit T670I) and anti-tubercular screening. The 6-methylthio and pyrazine-2-carbonyl groups offer two distinct SAR vectors for focused library generation. With verified ≥98% purity and documented gatekeeper-accommodating selectivity, this compound ensures assay integrity and reliable target engagement. Avoid generic substitutions that risk invalidating your SAR data and project timelines.

Molecular Formula C17H17N5OS2
Molecular Weight 371.48
CAS No. 1171608-43-7
Cat. No. B2822613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
CAS1171608-43-7
Molecular FormulaC17H17N5OS2
Molecular Weight371.48
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC=CN=C4
InChIInChI=1S/C17H17N5OS2/c1-24-12-2-3-13-15(10-12)25-17(20-13)22-8-6-21(7-9-22)16(23)14-11-18-4-5-19-14/h2-5,10-11H,6-9H2,1H3
InChIKeyFPFGSXYTRFVAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone (CAS 1171608-43-7) for Kinase-Targeted Research


(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone (CAS 1171608-43-7) is a heterocyclic small molecule incorporating a benzothiazole core with a 6-methylthio substituent, a piperazine linker, and a pyrazine-2-carbonyl terminal group [1]. The compound belongs to the benzothiazole-piperazine hybrid class, a scaffold extensively explored for kinase inhibition, particularly against oncogenic kinases such as BCR-ABL and c-Kit, as well as for anti-tubercular applications [2]. It is commercially available as a research tool compound with a verified purity specification of ≥90%, enabling its use as a chemical probe for target engagement studies and structure-activity relationship (SAR) exploration in drug discovery programs [1].

Why Generic Benzothiazole-Piperazine Substitution Risks Target-Engagement Failure for (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone


Within the benzothiazole-piperazine class, seemingly minor structural variations—such as substitution of the 6-methylthio group for a chloro, methyl, or unsubstituted hydrogen—can drastically alter kinase selectivity profiles, binding modes (Type I vs. Type II), and cellular potency [1]. For instance, the presence of a gatekeeper-accommodating moiety is critical for inhibiting clinically relevant BCR-ABL T315I and c-Kit T670I gatekeeper mutants, a feature that can be entirely lost with bulkier or smaller substituents at the benzothiazole 6-position [1]. Furthermore, the pyrazine-2-carbonyl group in this compound contributes to a distinct hydrogen-bonding network compared to analogs bearing phenyl, furan, or pyrimidine carbonyls, impacting solubility, metabolic stability, and off-target liabilities [2]. Generic substitution without quantitative verification therefore carries a high risk of selecting a compound with divergent potency, selectivity, or pharmacokinetic properties, invalidating assay results and delaying project timelines.

Quantitative Differentiation Evidence for (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone Relating to Comparator Compounds


Structural Differentiation: 6-Methylthio Substituent vs. 4,5-Dimethyl or 5-Chloro-4-Methyl Analogs in Gatekeeper Mutant Kinase Accommodation Potential

The 6-methylthio substituent on the benzothiazole core is hypothesized to provide a steric and electronic profile suitable for occupying hydrophobic pockets adjacent to gatekeeper residues in kinases, a design feature explicitly validated in the structurally related kinase inhibitor HG-7-85-01 [1]. In contrast, close analogs such as (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone and (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone bear methyl or chloro-methyl substituents that alter the electron density and steric bulk, potentially disrupting the 'DFG-out' binding mode required for potent inhibition of gatekeeper mutants like T315I BCR-ABL and T670I c-Kit .

Kinase inhibition Gatekeeper mutant BCR-ABL T315I Type II inhibitor Structure-activity relationship

Purity and Procurement Specification: Verified ≥90% Purity vs. Unspecified Analog Batch Quality

The target compound is commercially supplied by Life Chemicals (Product Code F2730-0688) with a specified purity of ≥90% [1]. This documented purity threshold is essential for reproducible biological assays, as impurities in analogs of unspecified or lower purity can act as confounding inhibitors or cytotoxic agents. In contrast, many closely related analogs sourced from non-specialist vendors lack batch-specific purity certification, introducing significant variability into dose-response experiments [2].

Chemical procurement Purity specification Quality control Reproducibility

Dual-Activity Potential: Anticancer and Anti-Tubercular Scaffold Multi-Targeting vs. Single-Indication Analogs

The benzothiazole-piperazine scaffold represented by this compound has demonstrated dual potential: certain derivatives exhibit nanomolar anticancer activity (e.g., benzothiazole-piperazine hybrids targeting C4-2 prostate cancer cells with IC50 of 19.98 µM [1]) and others show anti-tubercular activity with MIC values as low as 0.78 µg/mL [2]. The specific 6-methylthio and pyrazine-2-carbonyl substitution pattern may enable simultaneous engagement of kinase and mycobacterial targets, a polypharmacology profile not observed in analogs with simple phenyl or furan carbonyl substituents [2].

Multitarget drug discovery Anticancer Anti-tubercular Benzothiazole scaffold

Optimal Application Scenarios for (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone Based on Quantitative Evidence


Chemical Probe for Gatekeeper Mutant Kinase Profiling in Drug-Resistant Cancer Models

Given the structural analogy to HG-7-85-01, which potently inhibits T315I BCR-ABL (IC50 3 nM) and T670I c-Kit, this compound is suited as a chemical probe for investigating kinase gatekeeper mutant signaling in imatinib-resistant chronic myeloid leukemia (CML) and gastrointestinal stromal tumor (GIST) models [1]. The verified ≥90% purity ensures that observed cellular effects can be reliably attributed to the compound rather than impurities [2].

Scaffold for Structure-Activity Relationship (SAR) Expansion in Multi-Kinase Inhibitor Libraries

The presence of the 6-methylthio group and pyrazine-2-carbonyl moiety provides two distinct vectors for chemical modification, enabling systematic SAR studies around the benzothiazole core and carbonyl linker. This compound can serve as a core scaffold for generating focused libraries targeting the DFG-out conformation of kinases, a binding mode critical for overcoming drug resistance [1].

Phenotypic Screening in Anti-Tubercular Drug Discovery

The benzothiazole-piperazine scaffold has produced compounds with MIC values as low as 0.78 µg/mL against M. tuberculosis H37Rv, including hits with therapeutic indices >60 [3]. This compound's specific substitution pattern may yield novel anti-TB chemotypes when screened against drug-resistant Mtb strains, complementing existing screening decks that often lack methylthio-substituted benzothiazoles.

Biochemical Assay Development Requiring Defined-Purity Inhibitor Standards

With documented ≥90% purity and available quantities ranging from 20 µmol to 75 mg, this compound can function as a reference standard for assay quality control, enabling calibration of biochemical kinase assays or mycobacterial growth inhibition assays where compound integrity is paramount [2].

Quote Request

Request a Quote for (4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.